1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-4-(1H-pyrazol-5-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(6-2-3-9-10-6)7(11-12)8(13)14/h2-4H,1H3,(H,9,10)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWWXNMPMDOYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217854 | |
| Record name | [3,4′-Bi-1H-pyrazole]-3′-carboxylic acid, 1′-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-35-9 | |
| Record name | [3,4′-Bi-1H-pyrazole]-3′-carboxylic acid, 1′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4′-Bi-1H-pyrazole]-3′-carboxylic acid, 1′-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-1H,1’H-3,4’-bipyrazole-3’-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1’-methyl-1H,1’H-3,4’-bipyrazole-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 192.17 g/mol
- Structural Features : The compound features a bipyrazole core with a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance, studies have shown that bipyrazole derivatives can act as effective inhibitors of certain kinases that play a role in cancer progression .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. A study demonstrated that it exhibits significant inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .
Agrochemicals
In the field of agrochemicals, 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid is being explored for use as:
- Herbicides : Its structural characteristics allow it to interact with plant growth regulators. Research suggests that derivatives of bipyrazole can inhibit the growth of weeds by interfering with hormonal pathways in plants .
- Pesticides : The compound's potential as a pesticide has been noted due to its ability to disrupt biochemical processes in pests. Studies have shown promising results in controlling specific insect populations .
Materials Science
The unique properties of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid also make it suitable for applications in materials science:
- Ligands in Catalysis : This compound can serve as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances catalytic efficiency in organic synthesis .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of kinase activity leading to reduced tumor cell proliferation. |
| Study 2 | Antimicrobial Properties | Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Herbicidal Activity | Found effective in inhibiting weed growth through hormonal disruption. |
| Study 4 | Catalysis | Established as an effective ligand for palladium-catalyzed reactions, improving yield and selectivity. |
Mechanism of Action
The mechanism of action of 1’-methyl-1H,1’H-3,4’-bipyrazole-3’-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Monocyclic Pyrazole Derivatives
1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) shares the methyl and carboxylic acid substituents but lacks the bipyrazole scaffold. Key differences include:
- Molecular weight: 126.11 g/mol (monocyclic) vs. ~210–220 g/mol (estimated for bipyrazole).
- Bioactivity: Monocyclic derivatives are often precursors for antimicrobial agents, as seen in bis-pyridine analogs synthesized via α,β-unsaturated ketones (e.g., compounds 4a–c in ) .
- Solubility : The bipyrazole system may exhibit lower aqueous solubility due to increased hydrophobicity.
Bipyrazole Carboxylic Acid Analogs
1'-Ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS 1048925-07-0) differs in substituents:
Heteroaromatic Hybrids
6-(1H-Pyrazol-1-yl)pyrazine-2-carboxylic acid (Ref: 10-F659184) replaces one pyrazole ring with pyrazine.
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogs.
Research Findings
- Substituent Impact : Ethyl groups in bipyrazoles enhance lipophilicity, which could improve membrane permeability in drug design but reduce solubility .
- Antimicrobial Potential: While the target compound’s activity is unreported, structurally related bis-pyridine derivatives () exhibit antimicrobial properties, implying bipyrazoles may act similarly .
Biological Activity
Chemical Structure and Properties
1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of approximately 192.178 g/mol. The compound features a unique bipyrazole structure characterized by two pyrazole rings connected by a carbon atom and a carboxylic acid functional group. This configuration enhances its chemical reactivity and biological properties, particularly due to the methyl group at the 1' position, which increases its lipophilicity.
Antifungal Properties
Research indicates that 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid exhibits notable antifungal activity. It has been studied for its potential to inhibit various fungal pathogens, which could be beneficial in treating fungal infections. The compound's mechanism of action likely involves interference with specific metabolic pathways crucial for fungal survival.
Enzyme Inhibition
The compound has also been explored as an inhibitor of enzymes involved in metabolic processes. For instance, it may inhibit dipeptidyl peptidase IV (DPP4), an enzyme that regulates glucose levels by modulating insulin secretion. Inhibiting DPP4 can enhance insulin availability and improve glucose metabolism, making it a candidate for diabetes management .
Interaction Studies
Interaction studies have focused on the binding affinity of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid with various biological targets. Techniques such as molecular docking and enzyme kinetics are employed to elucidate its mechanism of action and therapeutic potential. These studies are critical for understanding how this compound can be utilized in pharmacological applications.
Comparative Analysis with Similar Compounds
The biological activity of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid can be compared with structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 0.91 | Contains bromine; used in similar applications |
| Methyl 4-bromo-1H-pyrazole-3-carboxylate | 0.91 | Ester derivative; used in organic synthesis |
| Ethyl 4-bromo-1H-pyrazole-3-carboxylate | 0.88 | Another ester variant; similar reactivity |
| 5-Bromo-1H-pyrazole-3-carboxylic acid | 0.70 | Different substitution pattern; potential uses |
| 1-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid | 0.77 | Structural variant; different biological properties |
This table highlights the uniqueness of 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid due to its specific methyl substitution and bipyrazole framework which may confer distinct biological activities compared to its analogs.
Study on Antifungal Activity
In a controlled study evaluating the antifungal efficacy of various compounds against Candida albicans, 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid demonstrated significant inhibitory effects at lower concentrations compared to other tested agents. The results indicated that this compound could serve as a promising lead in antifungal drug development.
Enzyme Inhibition Research
Another study focused on the inhibition of DPP4 by this compound showed that it effectively increased GLP-1 levels in vitro, suggesting potential applications in managing type 2 diabetes mellitus. The compound's ability to modulate insulin secretion illustrates its therapeutic promise .
Q & A
Basic: What are the common synthetic routes for 1'-methyl-1H,1'H-3,4'-bipyrazole-3'-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A bipyrazole core can be constructed via cyclocondensation of hydrazine derivatives with diketones or via Suzuki-Miyaura cross-coupling to link pyrazole rings. For carboxylation, direct functionalization using CO₂ under transition-metal catalysis or hydrolysis of ester precursors (e.g., methyl esters) is employed. Post-synthetic methylation at the 1'-position may use iodomethane in basic conditions. Purification often involves recrystallization from ethanol/water mixtures or column chromatography. Structural validation requires ¹H/¹³C NMR, FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and elemental analysis .
Advanced: How does the presence of methyl and carboxylic acid groups influence the compound's coordination chemistry in metal-organic frameworks (MOFs)?
Methodological Answer:
The carboxylic acid group acts as a strong coordinating ligand for metals like Co(II) or Zn(II), forming bridging modes (e.g., μ₂-η²:η¹) that stabilize 2D or 3D networks. The methyl group introduces steric hindrance, which can modulate ligand flexibility and π-π stacking interactions, affecting pore size and framework stability. For example, in Co(II) coordination networks, the carboxylic acid’s deprotonated form enhances metal-ligand binding, while methyl groups may restrict conformational changes in bipyridine co-ligands, as observed in similar indazole-carboxylic acid systems .
Advanced: What strategies resolve conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) in structural elucidation?
Methodological Answer:
Discrepancies between solution-state NMR (e.g., unexpected proton splitting) and solid-state X-ray data often arise from dynamic effects or polymorphism. To resolve this:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use PXRD to compare experimental and simulated patterns from single-crystal data.
- Validate purity via HPLC/LCMS (e.g., >95% purity thresholds, as in ).
- Employ DFT calculations to model solution-state conformers and predict NMR shifts .
Basic: What analytical techniques confirm the purity and structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- HPLC/LCMS : Quantify purity (>95% as per pharmaceutical standards; see ) and confirm molecular ion peaks ([M+H]⁺).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition steps (e.g., loss of carboxyl groups at ~200–300°C).
- Single-crystal X-ray diffraction : Resolve bond lengths/angles and validate regiochemistry (e.g., bipyrazole ring connectivity) .
Advanced: How can computational chemistry predict the reactivity or supramolecular assembly of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as fungal enzymes (e.g., Colletotrichum musae), leveraging the carboxylic acid’s hydrogen-bonding capacity. For supramolecular assembly, Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .
Advanced: What biological activities are observed in bipyrazole-carboxylic acid derivatives, and how do they inform structure-activity relationship (SAR) studies?
Methodological Answer:
Derivatives exhibit antifungal and antiproliferative activities. For example:
- Antifungal activity : Co(II) complexes with carboxylic acid ligands show >50% inhibition of Colletotrichum musae at 100 µg/mL via disruption of fungal cell membranes ().
- Anticancer activity : Pyrazole-carboxylic acid analogues inhibit mTOR/p70S6K pathways in prostate cancer (IC₅₀ ~10 µM; ).
SAR studies suggest: - Methyl groups enhance metabolic stability but reduce solubility.
- Carboxylic acid substitution at the 3'-position improves metal-binding capacity for bioactive complexes .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
High-polarity solvents like DMF/water or ethanol/water mixtures (e.g., 3:1 v/v) are effective due to the compound’s carboxylic acid group. Slow evaporation at 4°C yields single crystals suitable for X-ray analysis. For hygroscopic samples, anhydrous THF with hexane anti-solvent is recommended .
Advanced: How do competing tautomeric forms of the bipyrazole core affect spectroscopic interpretation?
Methodological Answer:
Bipyrazole tautomerism (1H vs. 2H forms) alters NMR chemical shifts and IR bands. To assign tautomers:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
